

# Common artifacts in EEG recordings after Lanicemine administration

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## Compound of Interest

Compound Name: *Lanicemine dihydrochloride*

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## Technical Support Center: Lanicemine EEG Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electroencephalography (EGG) in studies involving Lanicemine administration.

### Frequently Asked Questions (FAQs)

Q1: Are there specific EEG artifacts uniquely associated with Lanicemine administration?

A1: Currently, there is no direct evidence in published literature that identifies EEG artifacts uniquely and exclusively caused by Lanicemine. Clinical trials have noted that Lanicemine is generally well-tolerated.<sup>[1][2]</sup> However, like any EEG recording during a pharmacological study, various physiological and non-physiological artifacts can occur. It is crucial to distinguish between the known electrophysiological effects of Lanicemine and true artifacts.

Q2: What are the known electrophysiological effects of Lanicemine on EEG?

A2: Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been shown to engage brain circuits and produce measurable changes in the EEG. The most consistently reported effect is a significant increase in gamma-band oscillatory activity.<sup>[1][2][3]</sup> This increase in gamma power is considered a marker of NMDA receptor target engagement.

[1][3] Some studies have also observed a reduction in prefrontal theta-cordance.[3] It is vital to differentiate these expected pharmacological effects from unintended artifacts.

Q3: What common physiological artifacts might be encountered during an EEG recording after Lanicemine administration?

A3: While not specific to Lanicemine, physiological artifacts are common in any EEG study. Given that dizziness has been reported as a common adverse event during Lanicemine infusion, researchers should be particularly vigilant for artifacts resulting from patient movement.[3]

- **Myogenic (Muscle) Artifacts:** Increased muscle tension, jaw clenching, or facial movements can produce high-frequency noise that may obscure the underlying EEG signal.
- **Ocular (Eye) Artifacts:** Eye blinks and movements create large, low-frequency potentials, primarily in the frontal electrodes.
- **Glossokinetic Artifacts:** Tongue movements can introduce slow-wave artifacts.
- **Cardiac (ECG) Artifacts:** The electrical activity of the heart can sometimes be picked up by EEG electrodes, particularly in shorter individuals or those with a particular body habitus.

Q4: Could adverse events associated with Lanicemine lead to EEG artifacts?

A4: Yes, adverse events, although generally mild with Lanicemine, could indirectly lead to EEG artifacts. For instance, dizziness, a reported side effect, might cause the participant to move their head or tense their muscles, resulting in movement and myogenic artifacts.[3] It is good practice to have a protocol for monitoring and noting any participant-reported sensations or observable behaviors during the recording session to correlate with potential artifacts.

## Troubleshooting Guides

### Issue 1: High-Frequency Noise Obscuring Gamma-Band Analysis

Question: We are observing significant high-frequency noise in our EEG recordings following Lanicemine infusion, making it difficult to analyze the expected gamma-band activity. What

could be the cause and how can we troubleshoot it?

Answer:

High-frequency noise in the gamma-band range is often due to myogenic (muscle) artifacts. Lanicemine administration, like other NMDA receptor antagonists, may sometimes lead to increased muscle tension, even if not overtly visible.

Troubleshooting Steps:

- Visual Inspection: Carefully review the raw EEG data in conjunction with video recordings (if available) to identify any subtle facial grimacing, jaw clenching, or head and neck tension.
- Instruct the Participant: Remind the participant to relax their jaw and facial muscles. A brief break, if the experimental protocol allows, might be beneficial.
- Data Processing:
  - Filtering: Apply a high-pass filter (e.g., >30 Hz) to isolate the high-frequency noise and a low-pass filter to remove frequencies above the range of interest.
  - Independent Component Analysis (ICA): Use ICA to decompose the EEG signal and identify and remove components that have the topographical and spectral characteristics of muscle artifacts.
  - Artifact Rejection: Implement algorithms to automatically or manually reject epochs with high-amplitude noise exceeding a predefined threshold.

## Issue 2: Slow-Wave Drifts in Frontal Channels

Question: Our EEG recordings show large, slow-wave drifts, particularly in the frontal electrodes, which are contaminating our analysis of theta-cordance. What is the likely cause?

Answer:

Slow-wave drifts in frontal channels are classic indicators of ocular (eye) artifacts. Eye movements, including blinks and saccades, generate significant electrical potentials that can be mistaken for or mask genuine neural activity.

### Troubleshooting Steps:

- **EOG Monitoring:** Ensure that electrooculogram (EOG) channels are being recorded simultaneously with the EEG. This allows for the precise identification of eye movements.
- **Participant Instructions:** Instruct the participant to minimize eye blinking and to fixate on a specific point in front of them.
- **Data Processing:**
  - **EOG Regression:** Use the signal from the EOG channels to create a regression model and subtract the eye movement artifact from the EEG channels.
  - **ICA:** Similar to myogenic artifacts, ICA is very effective at isolating and removing components related to eye blinks and movements.

## Data and Protocols

### Quantitative EEG Effects of Lanicemine

The following table summarizes the key quantitative EEG findings from a study comparing Lanicemine to Ketamine and a placebo in healthy volunteers.

EEG Metric	Lanicemine (150 mg)	Ketamine (0.5 mg/kg)	Placebo
Gamma-Band Power	Significant Increase	Significant Increase	No Significant Change
Prefrontal Theta-Cordance	Significant Reduction	Significant Reduction	No Significant Change
Alpha Slow-Wave Index	No Significant Change	Strong Effect (Increase)	No Significant Change

Data adapted from a 2013 study on the effects of Lanicemine and Ketamine.[3]

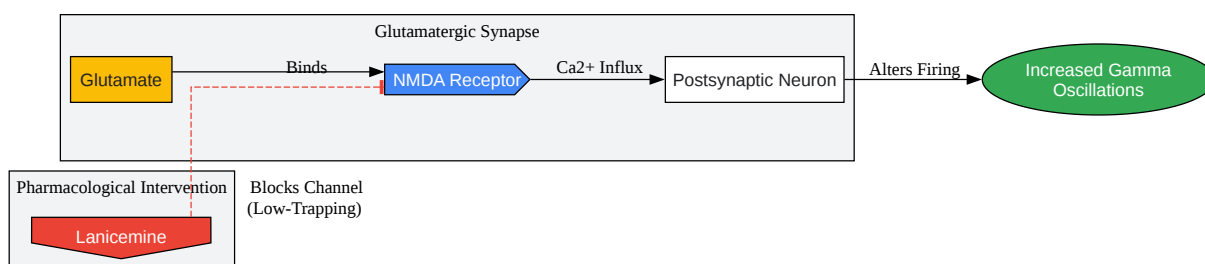
## Experimental Protocol: EEG Recording in a Lanicemine Clinical Trial

The following provides a generalized methodology for EEG data acquisition in a clinical trial involving Lanicemine, based on published studies.<sup>[3][4]</sup>

- Participant Preparation:
  - Participants are seated in a comfortable, semi-reclined position in a dimly lit, sound-attenuated room.
  - The scalp is cleaned with an abrasive paste to ensure low electrode impedance.
  - An electrode cap (e.g., 32-channel) is fitted according to the international 10-20 system.
  - Conductive gel is applied to each electrode site.
  - Electrode impedances are checked and maintained below 5 kΩ.
- Data Acquisition:
  - Continuous EEG is recorded using a high-quality amplifier and acquisition software (e.g., NeuroExplorer).
  - Data is typically sampled at a high rate (e.g., 1000 Hz) to capture high-frequency oscillations.
  - A baseline EEG is recorded for a specified period (e.g., 20 minutes) before drug administration.
  - Lanicemine or placebo is administered (e.g., via intravenous infusion).
  - EEG is recorded continuously during and after the infusion for a predetermined duration (e.g., 1.5 hours).
- Data Analysis:
  - The continuous EEG data is segmented into epochs (e.g., 10 seconds).
  - Each epoch is subjected to a Fast Fourier Transform (FFT) to compute the power spectral density across different frequency bands (e.g., 1-50 Hz).

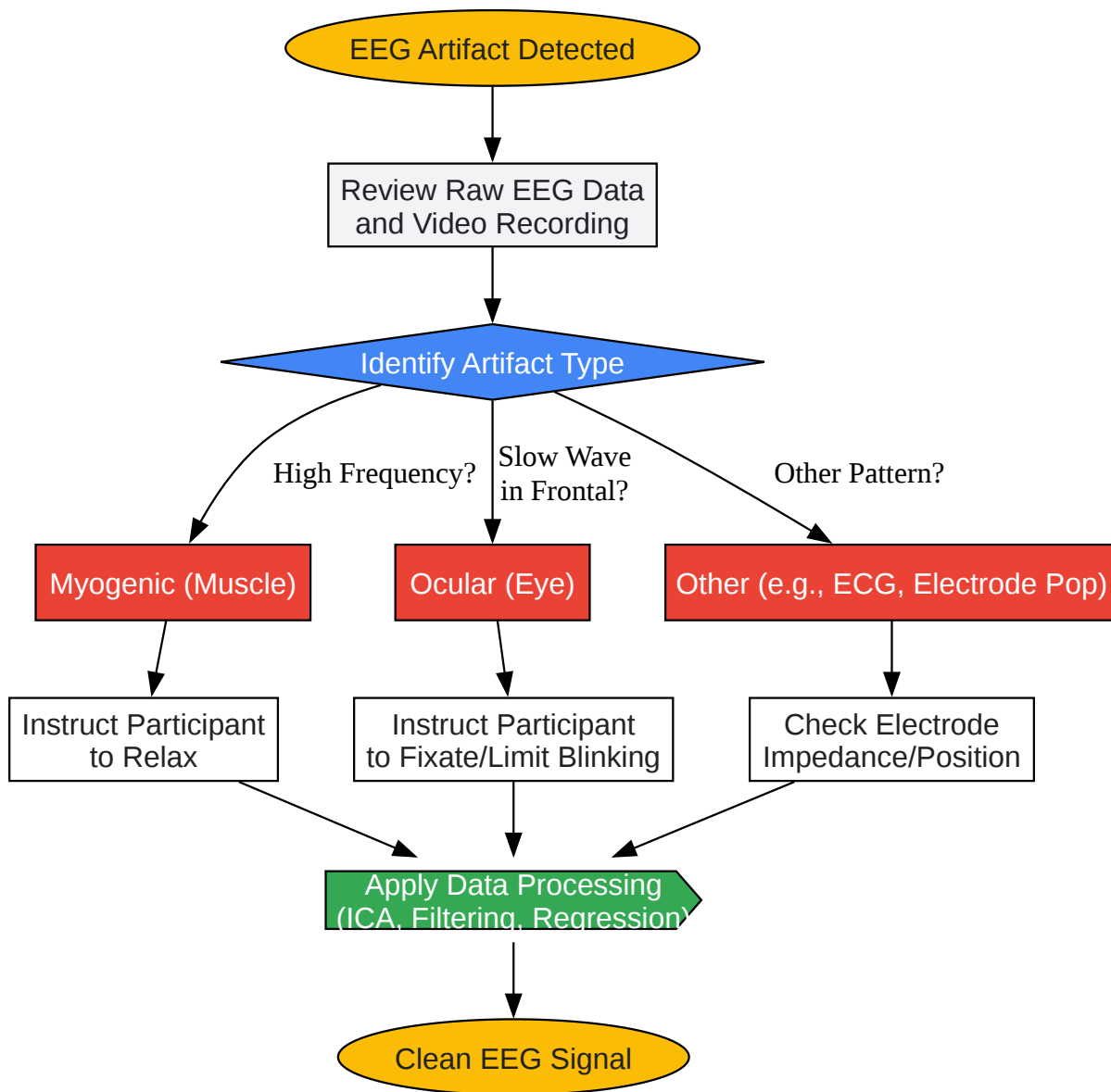
- The effects of the drug are analyzed by comparing the power spectral density data from the post-infusion period to the pre-infusion baseline.

## Visualizations



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Caption: Lanicemine's mechanism of action on the NMDA receptor.



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Caption: A logical workflow for troubleshooting common EEG artifacts.

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